4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Description

Structural Characterization

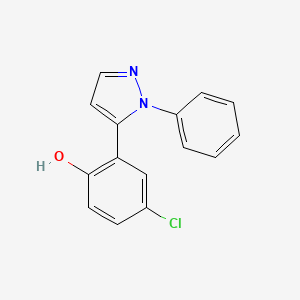

The compound’s structure features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a 4-chloro-2-hydroxyphenyl moiety. The phenolic hydroxyl group and chloro substituent introduce electronic and steric effects critical for reactivity and biological interactions.

Nomenclature and Synonyms

Common synonyms include:

These names reflect its phenolic and pyrazolic components, emphasizing its dual aromatic system.

Historical Context in Pyrazole Chemistry

Pyrazole derivatives have been pivotal in organic chemistry since their discovery in the late 19th century. Ludwig Knorr first synthesized pyrazoles in 1883, while Hans von Pechmann later developed methods using acetylene and diazomethane. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a shift toward exploring bioactive derivatives.

This compound aligns with this legacy, representing a modern extension of pyrazole chemistry. Its synthesis likely follows traditional methods, such as:

- Cycloaddition : Reaction of 1,3-diketones with hydrazine derivatives.

- Cross-coupling : Palladium-catalyzed reactions to introduce aryl groups.

While specific synthetic routes for this compound are not extensively documented, its design reflects the broader trend of functionalizing pyrazoles for enhanced bioactivity.

Significance in Heterocyclic Compound Research

Role in Medicinal Chemistry

Heterocyclic compounds dominate pharmaceuticals, with pyrazoles contributing to anti-inflammatory, antimicrobial, and anticancer agents. This compound’s structure enables:

- Hydrogen Bonding : The phenolic -OH group facilitates interactions with biological targets.

- Electron Delocalization : The pyrazole ring’s aromaticity stabilizes charge distribution, enhancing metabolic stability.

Studies on phenolic pyrazoles reveal strong antioxidant activity and inhibition of lipoxygenase (LOX) enzymes, suggesting potential in treating inflammatory diseases.

Functional Versatility

The compound serves as a scaffold for synthesizing derivatives. Key modifications include:

| Modification Type | Example Reaction | Biological Impact |

|---|---|---|

| Acetylation | Esterification of -OH with acetic anhydride | Enhanced thermal stability |

| N-Alkylation | Substitution at pyrazole’s N1 position | Altered lipophilicity and target affinity |

These modifications are critical for optimizing pharmacokinetic properties.

Position in the Phenolic Pyrazole Family

Comparative Structural Analysis

| Compound | Substituents | Key Differences |

|---|---|---|

| This compound | 4-Cl, 2-OH, 1-phenylpyrazole | Bulky phenyl group, chloro substitution |

| 4-Chloro-2-(1H-pyrazol-3-yl)phenol (CAS 18704-67-1) | 4-Cl, 2-OH, 3-unsubstituted pyrazole | Absence of N-phenyl, smaller ring |

| 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate | Acetylated -OH, 1-phenylpyrazole | Ester functionalization |

The 1-phenylpyrazole moiety in the target compound increases steric bulk and π-π stacking potential, distinguishing it from simpler analogs like 4-chloro-2-(1H-pyrazol-3-yl)phenol.

Functional Group Interactions

The chloro substituent at the 4-position of the phenol ring enhances:

- Lipophilicity : Critical for membrane permeability in drug candidates.

- Electronic Effects : Withdraws electron density, modulating redox activity.

In contrast, the 2-hydroxyphenyl group allows for:

- Tautomerism : Between phenolic and quinone forms under oxidative conditions.

- Metal Chelation : Coordination with transition metals in catalytic systems.

Properties

IUPAC Name |

4-chloro-2-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORUSDINHPKFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425627 | |

| Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36124-03-5 | |

| Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via cyclocondensation reactions involving substituted hydrazines and α,β-unsaturated ketones or β-diketones. The key step is the formation of the pyrazole ring, which is then linked to the chlorophenol framework.

- A common approach involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine to form the 1-phenylpyrazole moiety.

- The presence of the chloro substituent on the phenol ring directs regioselectivity during pyrazole ring formation, favoring substitution at the less sterically hindered position due to electronic and steric effects.

Reaction Conditions and Reagents

- The condensation is typically carried out under mild acidic or neutral conditions.

- Reaction monitoring is performed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track the disappearance of starting materials and formation of the pyrazole ring.

- Solvents such as ethanol, methanol, or dichloromethane are commonly used.

- Temperature control (often 0 °C to ambient temperature) is critical to optimize yield and selectivity.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one + Phenylhydrazine | Stirred in ethanol at 0 °C to room temperature for 2-4 hours | Formation of 1-phenylpyrazole intermediate |

| 2 | Chlorinated phenol derivative (4-chlorophenol) | Coupling via electrophilic substitution or condensation | Regioselective attachment of pyrazole to phenol ring |

| 3 | Purification | Silica gel chromatography using petroleum ether/acetone mixtures | Yields typically range 70-85% |

Analytical and Characterization Techniques Supporting Preparation

- NMR Spectroscopy : Confirms pyrazole ring formation and substitution pattern; aromatic protons appear as multiplets between δ 6.5–8.5 ppm.

- Mass Spectrometry (MS) : High-resolution electrospray ionization MS confirms molecular ion peak at m/z 271 ([M+H]^+).

- Infrared (IR) Spectroscopy : Phenolic O-H stretch observed around 3200–3500 cm⁻¹; pyrazole C=N stretch near 1600 cm⁻¹.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is used to confirm molecular structure and regioselectivity of substitution.

Research Findings and Optimization Insights

- Regioselectivity is influenced by the electronic nature of substituents on the phenol ring; electron-withdrawing groups like chlorine enhance selectivity for pyrazole attachment at the ortho position relative to the hydroxyl group.

- Reaction yields improve with controlled temperature and stoichiometric balance of hydrazine derivatives.

- Purification by silica gel chromatography with petroleum ether:acetone (6:1) provides high purity products suitable for further applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation of α,β-unsaturated ketones with phenylhydrazine | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, phenylhydrazine | Ethanol, acid catalyst (optional) | 0 °C to RT, 2-4 h | 70-85 | Regioselective pyrazole formation |

| Electrophilic substitution on chlorophenol | 4-chlorophenol, pyrazole intermediate | Dichloromethane, AlCl3 (Lewis acid) | Ambient temperature, 2 h | 65-80 | Requires careful control to avoid poly-substitution |

| Reduction and purification | Crude product | Silica gel chromatography | RT | Purity >95% | Final product suitable for biological testing |

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to form the corresponding phenol derivative.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, phenol derivatives from reduction, and various substituted phenols from substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole, including 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, exhibit significant anti-inflammatory properties. A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory effects using models such as carrageenan-induced edema in rats. The compound showed promising results comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against several bacterial strains. In a study focusing on the synthesis of pyrazole derivatives, this compound demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans . This suggests its potential use in developing new antimicrobial agents.

Anti-Cancer Research

B-Raf Kinase Inhibition

Recent studies have explored the potential of pyrazole derivatives as inhibitors of the B-Raf kinase, which is implicated in various cancers, particularly melanoma. A specific derivative was found to have an IC50 value of 0.15 µM against B-Raf V600E, indicating strong inhibitory activity . This positions this compound as a candidate for further development in cancer therapeutics.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazole derivatives has provided insights into how modifications can enhance biological activity. For instance, the introduction of ortho-hydroxyl groups on the pyrazole skeleton has been shown to reinforce anti-tumor activity. Such findings are critical for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

- Anti-inflammatory Efficacy : In vivo studies demonstrated that compounds derived from this compound significantly reduced edema in rat models, showcasing its potential for treating inflammatory conditions .

- Anticancer Potential : The compound's ability to inhibit B-Raf kinase suggests it could be developed into a targeted therapy for melanoma patients resistant to conventional treatments .

- Antimicrobial Activity : The effectiveness against common pathogens indicates its potential application in treating infections, especially those caused by resistant strains .

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate

- Structure : Fluorine replaces chlorine at the 4-position, with an additional acetate group.

- Molecular Formula : C₁₇H₁₃FN₂O₂; Molecular Weight : 296.3 g/mol .

- Physical Properties : Melting point 138–142°C .

- Key Differences: The fluorine atom reduces steric hindrance and alters electronic effects compared to chlorine.

5-Bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol

- Structure : Bromine at the 5-position and a 4-chlorophenyl group on the pyrazole.

- Molecular Formula : C₁₅H₁₀BrClN₂O; Molecular Weight : 365.61 g/mol .

- Key Differences : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological targets, but its increased size could reduce solubility .

2-[1-(4-Chlorophenyl)-1H-pyrazol-5-yl]-5-fluorophenol

- Structure: Dual halogenation (4-chlorophenyl on pyrazole and 5-fluoro on phenol).

- Molecular Formula : C₁₅H₁₀ClFN₂O; Molecular Weight : 304.71 g/mol .

- Key Differences : The combined chloro-fluoro substitution may optimize binding affinity in target proteins by balancing electronic and steric effects .

Functional Group Modifications

4-Chloro-2-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenol

- Structure : Pyrazoline (dihydro-pyrazole) core instead of pyrazole.

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol

- Structure : Methoxy group at the 4-position of the pyrazole-attached phenyl ring.

- Key Differences : The methoxy group’s electron-donating nature may improve antioxidant activity, as seen in related compounds with anti-inflammatory and anti-rheumatic effects .

Complex Heterocyclic Derivatives

1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone

- Structure : Thiophene-based acyl group at the pyrazole’s 4-position.

- Key Differences : The thiophene moiety introduces sulfur-based interactions, enhancing antibacterial and antitumor activities in related compounds .

Data Tables

Table 1. Structural and Physical Comparison

Biological Activity

4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS No. 36124-03-5) is an organic compound known for its diverse biological activities. This compound features a unique structure that includes a chlorophenol moiety and a pyrazole ring, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

- Molecular Formula : C15H11ClN2O

- Molecular Weight : 270.71 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.69 - 22.9 | Moderate to Good |

| Escherichia coli | 2.33 - 156.47 | Moderate |

| Bacillus subtilis | 5.64 - 77.38 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound in inhibiting microbial growth, with lower values suggesting higher potency against specific strains .

Anticancer Activity

In vitro studies have demonstrated that this compound has promising anticancer properties, particularly against melanoma cell lines. The compound's mechanism of action involves inhibition of specific cancer-related pathways:

| Cell Line | GI50 (µM) | IC50 (µM) |

|---|---|---|

| WM266.4 (human melanoma) | 1.75 | 0.15 |

The results suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting B-Raf mutations .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth, leading to its antibacterial effects.

- Receptor Modulation : It can modulate receptor activity involved in cancer cell proliferation, particularly through pathways associated with B-Raf.

- Structural Interactions : The presence of the pyrazole ring enhances binding affinity to target proteins, improving its bioactivity.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition and suggesting further exploration into its use as a therapeutic agent for bacterial infections .

- Cancer Research : Another study focused on the compound's anticancer properties against melanoma cells, revealing that it could inhibit cell growth effectively compared to standard treatments like Vemurafenib .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, and how can regioselectivity be ensured during pyrazole ring formation?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example, 1-phenyl-1H-pyrazole derivatives can be formed by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes under acidic conditions . Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., Cl) on the phenol ring direct pyrazole substitution to the less hindered position. Reaction monitoring via TLC and NMR (tracking disappearance of aldehyde protons at δ 9–10 ppm) is critical .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., Stoe IPDS-II), with SHELX programs (SHELXL/SHELXS) for structure solution and refinement . Key parameters include:

- Space group determination (e.g., monoclinic P2₁/c).

- R-factor optimization (<0.08 for reliable structures).

- Validation via CCDC databases to avoid overfitting .

Q. What spectroscopic techniques are used to characterize this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- IR : Confirm phenolic O-H stretch (~3200–3500 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .

- NMR : Aromatic protons appear as multiplets (δ 6.5–8.5 ppm); Cl substituents deshield adjacent protons. Contradictions (e.g., unexpected splitting) are resolved via 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, wavefunction analysis) predict the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer : Multiwfn software calculates electrostatic potential (ESP), electron localization function (ELF), and HOMO-LUMO gaps . For example:

- ESP Maps : Identify nucleophilic/electrophilic regions (e.g., Cl and phenol O-H as reactive sites).

- HOMO-LUMO : Compare computed gaps (e.g., ~4.5 eV) with UV-Vis absorption maxima (~280 nm). Discrepancies arise from solvent effects or crystal packing, requiring corrections via polarizable continuum models (PCM) .

Q. What strategies address contradictions in crystallographic data between different derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., bond-length variations in pyrazole rings) arise from:

- Thermal motion : High displacement parameters (Ueq > 0.05 Ų) suggest dynamic disorder.

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Packing effects : Compare unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å in monoclinic systems) across studies to identify trends .

Q. How does the substitution pattern on the phenyl/pyrazole rings influence biological activity, and what assays validate these effects?

- Methodological Answer :

- Substitution Effects : Chlorine at the 4-position enhances lipophilicity (logP ~3.5), improving membrane permeability. Methoxy groups reduce cytotoxicity but increase solubility .

- Assays :

- Antimicrobial : Broth microdilution (MIC ≤25 µg/mL against S. aureus).

- Anticancer : MTT assay (IC₅₀ <10 µM in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.